3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230798-60-2
VCID: VC5383578
InChI: InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-1-2-10-3-4;/h4,10H,1-3H2;1H
SMILES: C1CNCC1C2(N=N2)C(F)(F)F.Cl
Molecular Formula: C6H9ClF3N3
Molecular Weight: 215.6

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride

CAS No.: 2230798-60-2

Cat. No.: VC5383578

Molecular Formula: C6H9ClF3N3

Molecular Weight: 215.6

* For research use only. Not for human or veterinary use.

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride - 2230798-60-2

Specification

CAS No. 2230798-60-2
Molecular Formula C6H9ClF3N3
Molecular Weight 215.6
IUPAC Name 3-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-1-2-10-3-4;/h4,10H,1-3H2;1H
Standard InChI Key GNDCMHWOIVFEAC-UHFFFAOYSA-N
SMILES C1CNCC1C2(N=N2)C(F)(F)F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) linked to a diazirine group substituted with a trifluoromethyl (CF3\text{CF}_3) moiety. The diazirine ring (N2C\text{N}_2\text{C}) is a strained three-membered cycle that generates reactive carbene intermediates under UV light (365 nm). Key structural attributes include:

PropertyValue
Molecular FormulaC6H9ClF3N3\text{C}_6\text{H}_9\text{ClF}_3\text{N}_3
Molecular Weight215.6 g/mol
SMILESFC(C1(C2CNCCC2)N=N1)(F)F.Cl\text{FC(C1(C2CNCCC2)N=N1)(F)F.Cl}
InChI KeyMTVIGZICAHZPJH-UHFFFAOYSA-N

The CF3\text{CF}_3 group enhances electrophilicity, stabilizing the carbene intermediate and improving crosslinking efficiency .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR reveals pyrrolidine proton resonances at δ 3.2–3.5 ppm (m, CH2_2), while 19F^{19}\text{F}-NMR shows a singlet near δ -60 ppm for the CF3\text{CF}_3 group .

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/zm/z 215.6 ([M+H]+^+) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of pyrrolidine precursors (Figure 1):

  • Oxime Formation: Reaction of a ketone precursor with hydroxylamine yields an oxime intermediate.

  • Tosylation: Treatment with tosyl chloride forms a tosyl oxime, facilitating cyclization .

  • Diaziridine Formation: Ammonia-mediated cyclization produces a diaziridine intermediate .

  • Oxidation: Iodine and triethylamine oxidize diaziridine to diazirine .

  • Trifluoromethylation: Introduction of CF3\text{CF}_3 via nucleophilic substitution or radical pathways .

Critical Reaction Conditions:

  • Ag2_2O as an oxidizing agent .

  • Tetrabutylammonium fluoride (TBAF) for deprotection .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance yield (up to 78%) and purity (>95%) . Key challenges include minimizing diazirine degradation during purification, addressed via low-temperature chromatography.

Biochemical Applications

Photoaffinity Labeling

Upon UV exposure, the diazirine group generates a carbene intermediate that forms covalent bonds with proximal amino acids (e.g., lysine, cysteine) . Applications include:

  • Protein Interaction Mapping: Identified binding partners of vancomycin by crosslinking to D-Ala-D-Ala\text{D-Ala-D-Ala} motifs in bacterial cell walls .

  • Enzyme Active Site Profiling: Labeled SIRT1 deacetylase in cancer cells, revealing substrate-binding residues.

Drug Discovery

  • Target Validation: Covalent binding to G protein-coupled receptors (GPCRs) confirmed ligand engagement in live cells .

  • Off-Target Screening: Detected unintended interactions of kinase inhibitors using functionalized probes.

Structural Biology

  • Cryo-EM Studies: Stabilized transient protein conformations for high-resolution imaging .

  • Hydrogen-Deuterium Exchange: Tracked conformational changes in membrane proteins .

Mechanism of Photoreactivity

Carbene Formation

UV irradiation (365 nm) cleaves the diazirine N–N bond, producing a singlet carbene (CF3\cdot\text{CF}_3) that inserts into C–H, N–H, or O–H bonds (Figure 2). The CF3\text{CF}_3 group stabilizes the carbene via inductive effects, prolonging its half-life to ~1 ms .

Selectivity and Efficiency

  • Spatial Resolution: Proximity-driven labeling ensures specificity within 3–5 Å of the target .

  • Quantum Yield: 0.3–0.4, superior to benzophenone-based probes (0.1–0.2) .

ParameterValue
GHS ClassificationSkin Irritant (H315), Eye Damage (H319)
Storage Conditions-20°C, desiccated, protected from light
Stability>2 years under inert atmosphere

Mitigation Strategies

  • Use nitrile gloves and UV-blocking goggles during handling .

  • Quench excess carbene with dimethyl sulfoxide (DMSO) post-irradiation .

Comparative Analysis with Analogues

CompoundAdvantagesLimitations
3-(3-Methyl-diazirinyl)pyrrolidineLower cost, simpler synthesisReduced photostability
Benzophenone-based probesBroader commercial availabilityLower labeling efficiency
Aryl diazirinesHigher carbene reactivityIncreased cytotoxicity

The trifluoromethyl group in 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride confers superior stability and labeling precision compared to methyl or aryl analogues .

Future Directions

  • Multiplexed Probes: Integration with isotopic labels for quantitative proteomics .

  • In Vivo Applications: Development of water-soluble derivatives for whole-organism studies.

  • Therapeutic Hybrids: Conjugation to drug candidates for activity-based protein profiling .

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